molecular formula C6H5N3OS B2511847 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one CAS No. 58648-95-6

3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one

Cat. No.: B2511847
CAS No.: 58648-95-6
M. Wt: 167.19
InChI Key: RBERAANRKWWACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cells.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound may be used in the synthesis of other heterocyclic compounds with industrial applications.

Mechanism of Action

The mechanism of action of similar compounds, such as pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, has been studied in the context of their antimicrobial activity .

Safety and Hazards

The safety data sheet for 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one provides detailed information on handling, storage, and disposal. It also provides precautionary statements for safe use .

Future Directions

The future directions for the study of 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one and similar compounds could include further exploration of their antimicrobial activity and potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyrimidine with a thioamide in the presence of a suitable oxidizing agent. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This structural feature can impart distinct electronic properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBERAANRKWWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.